5-Bromo-2-(4-iodo-phenoxy)-pyrimidine
Description
5-Bromo-2-(4-iodo-phenoxy)-pyrimidine is a halogen-substituted pyrimidine derivative featuring a bromine atom at position 5 and a 4-iodophenoxy group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, materials science, and agrochemicals.
Properties
IUPAC Name |
5-bromo-2-(4-iodophenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrIN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOEPGYSRUFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=N2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and 4-iodophenol.
Reaction Conditions: The reaction between 5-bromo-2-chloropyrimidine and 4-iodophenol is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine in high purity.
Chemical Reactions Analysis
5-Bromo-2-(4-iodo-phenoxy)-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, palladium-catalyzed cross-coupling reactions can be used to replace the halogen atoms with different aryl or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under suitable conditions. For instance, the phenoxy group can be oxidized to form phenol derivatives.
Formation of Complexes: The compound can form coordination complexes with metal ions, which can be useful in catalysis and material science.
Scientific Research Applications
5-Bromo-2-(4-iodo-phenoxy)-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The trifluoromethoxy group in 22c enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. Its 1H NMR data (δ 8.71 ppm) indicate deshielded aromatic protons due to electron withdrawal .
- The p-tolyloxy derivative has a purity of 97%, reflecting synthetic efficiency .
Steric and Electronic Modulation :
Crystallographic and Intermolecular Interactions
- highlights that substituents influence molecular packing. For example, a pyrimidine analog with a nitro group forms C–H···N and C–H···O interactions, stabilizing a 1D chain structure. Such interactions are critical for designing materials with tailored solid-state properties .
Biological Activity
5-Bromo-2-(4-iodo-phenoxy)-pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities and applications as a pharmacological intermediate. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
5-Bromo-2-(4-iodo-phenoxy)-pyrimidine features a pyrimidine ring substituted with bromine and an iodo-phenoxy group. The presence of halogen atoms enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.
Biological Activity
The biological activity of 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine is primarily linked to its role as an inhibitor of various biological targets, particularly kinases involved in cancer pathways. This compound's unique combination of bromine and iodine substituents may influence its binding affinity and selectivity towards these targets.
The mechanisms through which 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes like kinases that play critical roles in cancer progression.
- Binding Affinity : Studies indicate that halogenated compounds often exhibit enhanced binding affinity for their targets due to increased hydrophobic interactions and electronic effects.
In Vitro Studies
Several studies have highlighted the potential of 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine in cancer research:
- Kinase Inhibition : Compounds structurally related to 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine have been shown to inhibit various kinases with IC50 values ranging from nanomolar to micromolar concentrations .
- Cytotoxicity : In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines while sparing normal cells .
Comparative Analysis with Similar Compounds
The following table compares 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine with other structurally similar compounds regarding their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-thiophenecarboxylic acid | Contains a bromine atom but lacks phenoxy group. | Moderate kinase inhibition |
| 4-Iodo-2-(4-methylphenoxy)-pyrimidine | Similar structure but with a methyl substitution instead of bromine. | Anticancer activity with lower selectivity |
| 5-Iodo-2-(4-bromophenoxy)-pyrimidine | Similar halogen substitutions but different positioning. | High binding affinity to specific kinases |
Study on Anticancer Activity
A significant study examined the anticancer properties of various pyrimidine derivatives, including 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine. The results indicated that this compound effectively inhibited cell proliferation in several cancer cell lines, demonstrating IC50 values as low as 10 µM against human cervical carcinoma (HeLa) cells .
Synthesis and Evaluation
Research involving the synthesis of novel derivatives based on 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine revealed enhanced biological activity through structural modifications. For instance, derivatives with additional functional groups exhibited improved potency against various cancer cell lines, emphasizing the importance of chemical modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
